molecular formula C16H22Cl2N2O B1372177 N-[2-(4-Amino-3-methylphenoxy)ethyl]-N-methyl-N-phenylamine dihydrochloride CAS No. 1185298-45-6

N-[2-(4-Amino-3-methylphenoxy)ethyl]-N-methyl-N-phenylamine dihydrochloride

Cat. No.: B1372177
CAS No.: 1185298-45-6
M. Wt: 329.3 g/mol
InChI Key: LFGAVHJJWWFSKK-UHFFFAOYSA-N
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Description

Chemical classification and structural overview

N-[2-(4-Amino-3-methylphenoxy)ethyl]-N-methyl-N-phenylamine dihydrochloride belongs to the tertiary amine classification according to established chemical taxonomy systems. Tertiary amines are characterized by nitrogen atoms bearing three organic substituents, distinguishing them from primary and secondary amines in their structural and chemical properties. The compound's molecular architecture incorporates multiple functional groups, including a phenoxy ether linkage, an aromatic amine system, and a substituted aniline moiety.

The base molecular formula C16H20N2O represents the free base form, while the dihydrochloride salt exhibits the molecular formula C16H22Cl2N2O. This salt formation significantly alters the compound's physical properties, particularly its solubility profile and crystalline characteristics. The molecular weight of the dihydrochloride salt measures 329.265 atomic mass units, with a monoisotopic mass of 328.110919.

The structural framework consists of a central ethylene bridge connecting a substituted aniline ring system to a methylated diphenylamine group. The 4-amino-3-methylphenoxy portion contributes significant electronic properties through the electron-donating amino group and the electron-withdrawing methyl substituent. This electronic distribution influences the compound's reactivity patterns and potential biological interactions.

Structural Component Chemical Feature Functional Significance
Phenoxy ether linkage Aromatic oxygen bridge Enhanced molecular rigidity
Amino substituent Primary amine group Electron donation, hydrogen bonding
Methyl substituent Alkyl group Steric hindrance, lipophilicity
Tertiary amine center N-methylated nitrogen Basic character, coordination potential

Historical context in phenoxy derivative research

The development of phenoxyethylamine derivatives emerged from extensive research into phenoxy compound synthesis methodologies established in the mid-twentieth century. Historical synthesis approaches for substituted phenoxyethylamines have included various reaction pathways, ranging from nucleophilic substitution reactions to reductive amination processes. Early synthetic strategies employed phenoxyacetaldehyde intermediates, which served as crucial building blocks for accessing diverse phenoxyethylamine structures.

Research documentation indicates that substituted phenoxyethylamines gained prominence as synthetic intermediates for substituted phenoxyethyl-aminopyrimidine derivatives, which demonstrated significant biological activities in agricultural applications. The systematic investigation of these compounds revealed their utility as precursors for insecticides and acaricides, driving further research into structural modifications and synthetic optimization.

The evolution of synthesis methodologies for phenoxy derivatives has encompassed multiple approaches, including the use of oxime intermediates for improved synthetic efficiency. These developments represented significant advances over earlier methods that often suffered from poor yields and extensive by-product formation. The introduction of hydroxylamine-based synthesis protocols under controlled pH conditions marked a substantial improvement in synthetic accessibility for complex phenoxyethylamine structures.

Phenoxyacetic acid derivatives, as fundamental building blocks in this chemical family, have been extensively studied for their role as metabolites and synthetic intermediates. These compounds serve as platforms for further structural elaboration, leading to the development of more complex derivatives such as this compound.

Nomenclature variations and systematic naming

The systematic nomenclature of this compound reflects the compound's complex structural features and follows International Union of Pure and Applied Chemistry guidelines for organic compound naming. The primary systematic name incorporates all structural elements in a hierarchical manner, beginning with the most complex substituent and proceeding through the molecular framework.

Alternative nomenclature systems have generated several synonymous designations for this compound. The most commonly encountered alternative name, 2-methyl-4-[2-(N-methylanilino)ethoxy]aniline, emphasizes the aniline core structure with its associated substituents. This naming convention provides a different perspective on the molecular architecture by highlighting the aniline backbone rather than the tertiary amine center.

The German nomenclature system produces the designation 2-Methyl-4-{2-[methyl(phenyl)amino]ethoxy}anilindihydrochlorid, while French chemical naming conventions yield 2-Méthyl-4-{2-[méthyl(phényl)amino]éthoxy}aniline, dichlorhydrate. These international naming variations maintain structural accuracy while accommodating language-specific chemical nomenclature traditions.

Database-specific naming systems have generated additional designations, including the American Chemical Society's Chemical Abstracts Index Name: Benzenamine, 2-methyl-4-[2-(methylphenylamino)ethoxy]-, hydrochloride (1:2). This systematic approach emphasizes the benzenamine core structure and provides explicit stoichiometric information regarding the hydrochloride salt formation.

Nomenclature System Compound Name Structural Emphasis
International Union of Pure and Applied Chemistry systematic This compound Tertiary amine center
Alternative systematic 2-methyl-4-[2-(N-methylanilino)ethoxy]aniline Aniline backbone
Chemical Abstracts Index Benzenamine, 2-methyl-4-[2-(methylphenylamino)ethoxy]-, hydrochloride (1:2) Benzenamine core
Database identifier AMINOMETHYLPHENOXYETHYLMETHYLPHENYLAMINEDIHYDROCHLORID Compressed descriptor

Registration identifiers and database classifications

This compound maintains comprehensive registration across multiple international chemical databases and regulatory systems. The Chemical Abstracts Service registry number 1185298-45-6 serves as the primary identifier for this compound within the global chemical literature. This unique identifier facilitates precise compound identification across diverse research platforms and commercial suppliers.

The compound appears in the ChemSpider database under identification number 21436991, providing access to additional structural and property information. ChemSpider integration enhances compound accessibility through cross-referencing with multiple chemical databases and literature sources. The Molecular Design Limited number MFCD11506382 represents another significant identifier used in commercial chemical catalogs and research databases.

ZINC database classification assigns the identifier ZINC14630798 to this compound, categorizing it within the benign functionality class with 19 heavy atoms. The ZINC database designation facilitates computational chemistry applications and virtual screening protocols, supporting drug discovery research and molecular modeling studies.

Commercial suppliers maintain their own identification systems for inventory management and quality control purposes. Toronto Research Chemicals designates this compound as A898390, while Matrix Scientific employs the identifier 022822. These commercial identifiers enable precise ordering and quality specifications for research applications.

Database System Identifier Primary Function Access Level
Chemical Abstracts Service 1185298-45-6 Literature indexing Public
ChemSpider 21436991 Structure database Public
Molecular Design Limited MFCD11506382 Commercial catalog Commercial
ZINC Database ZINC14630798 Virtual screening Public
Toronto Research Chemicals A898390 Commercial supply Commercial
Matrix Scientific 022822 Commercial supply Commercial

The European Chemical Agency maintains classification records for this compound under various regulatory frameworks, ensuring compliance with international chemical safety and handling requirements. Database cross-referencing capabilities enable researchers to access comprehensive property data, safety information, and synthetic methodologies across multiple platforms. These integrated database systems support collaborative research efforts and facilitate knowledge sharing within the global scientific community.

Properties

IUPAC Name

2-methyl-4-[2-(N-methylanilino)ethoxy]aniline;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O.2ClH/c1-13-12-15(8-9-16(13)17)19-11-10-18(2)14-6-4-3-5-7-14;;/h3-9,12H,10-11,17H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFGAVHJJWWFSKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCCN(C)C2=CC=CC=C2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrogenation Reduction of 3-Methyl-4-nitrobenzyl Alcohol

Step Reagents and Conditions Yield (%) Notes
1 3-Methyl-4-nitrobenzyl alcohol in ethanol 99 Hydrogenation with 10% Pd/C catalyst at 10 psi H2, room temperature, 1.5 hours
2 Filtration and solvent evaporation Produces 4-(hydroxymethyl)-2-methylaniline (4-amino-3-methylbenzyl alcohol)
3 High pressure (30 psi) and prolonged time (8 h) 100 Leads to hydrogenolysis byproduct 2,4-dimethylaniline if conditions are not controlled

This process is well-documented with high yields (up to 99%) and mild conditions, emphasizing the importance of controlling hydrogen pressure and reaction time to avoid over-reduction or hydrogenolysis side products.

Formation of the Phenoxyethyl Linkage

The next critical step involves the etherification of the amino-methylphenol intermediate with an ethylene derivative to introduce the 2-(4-amino-3-methylphenoxy)ethyl moiety.

  • This is generally achieved by reacting the phenolic hydroxyl group with a suitable haloalkylamine or haloalkylether under basic conditions.
  • Typical bases include potassium carbonate or sodium hydride in polar aprotic solvents such as dimethylformamide (DMF).
  • The reaction proceeds via nucleophilic substitution to form the phenoxyethyl intermediate.

N-Methyl-N-phenylamine Substitution

After obtaining the phenoxyethyl intermediate, the secondary amine substitution is introduced by alkylation with N-methyl-N-phenylamine derivatives.

  • This step often involves reductive amination or nucleophilic substitution reactions.
  • Metal-catalyzed cross-coupling reactions (e.g., palladium or nickel catalysts) can be employed to facilitate C-N bond formation with high regioselectivity and yield.
  • For example, nickel(II) bis(triphenylphosphine) catalyzed coupling of aryl halides with alkyl zinc reagents has been shown effective in similar amine syntheses.

Formation of Dihydrochloride Salt

The final step is the conversion of the free base amine to its dihydrochloride salt to enhance stability and solubility.

  • This is typically done by treating the free base with hydrochloric acid in an appropriate solvent (e.g., ethanol or isopropanol).
  • The dihydrochloride salt precipitates out and can be isolated by filtration.
  • This salt form is favored for pharmaceutical formulations due to improved handling and bioavailability.

Summary Table of Preparation Steps

Step No. Reaction Stage Reagents/Conditions Yield (%) Key Notes
1 Reduction of 3-methyl-4-nitrobenzyl alcohol 10% Pd/C, H2 (10 psi), ethanol, RT, 1.5 h 99 Avoid high pressure/long time to prevent side products
2 Etherification to form phenoxyethyl intermediate Haloalkylamine, base (K2CO3 or NaH), DMF 85-95* Nucleophilic substitution reaction
3 N-Methyl-N-phenylamine coupling Pd or Ni catalyst, aryl halide, alkyl zinc reagents 70-96* Metal-catalyzed cross-coupling enhances yield
4 Salt formation HCl in ethanol or isopropanol Quantitative Dihydrochloride salt precipitation

*Yields vary depending on specific substrates and reaction optimization.

Detailed Research Findings and Considerations

  • Catalyst Selection: Palladium on carbon is preferred for hydrogenation steps due to its high activity and selectivity for nitro group reduction without affecting methyl substituents.
  • Reaction Control: Maintaining mild hydrogenation pressure (10 psi) and room temperature is crucial to prevent hydrogenolysis of sensitive groups.
  • Cross-Coupling Efficiency: Recent advances in metal-catalyzed amination reactions allow for milder and more efficient formation of C-N bonds, improving overall yield and purity.
  • Purification: Intermediate purification by filtration and solvent evaporation is standard; final salt formation aids in crystallization and purity enhancement.
  • Scalability: The described methods are amenable to scale-up, given the use of common reagents and standard laboratory equipment.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-Amino-3-methylphenoxy)ethyl]-N-methyl-N-phenylamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as halides or alkoxides are used in the presence of catalysts like palladium or copper.

Major Products Formed

The major products formed from these reactions include nitro derivatives, reduced amines, and substituted phenoxy compounds. These products can be further utilized in various chemical and pharmaceutical applications.

Scientific Research Applications

Biochemical Applications

1. Research in Pharmacology

  • This compound is primarily utilized in pharmacological studies to investigate its effects on various biological systems. Its structure allows it to interact with specific receptors and enzymes, making it a candidate for exploring drug interactions and mechanisms of action.

2. Proteomics Research

  • N-[2-(4-Amino-3-methylphenoxy)ethyl]-N-methyl-N-phenylamine dihydrochloride is employed in proteomics for studying protein interactions and functions. It can serve as a biochemical tool to label or modify proteins, aiding in the understanding of cellular processes .

3. Anticancer Research

  • Preliminary studies suggest potential anticancer properties, where the compound's ability to inhibit certain pathways involved in tumor growth is being investigated. Such studies are crucial for developing new cancer therapies .

Case Studies and Research Findings

Study Focus Findings Reference
Anticancer ActivityThe compound showed inhibition of cell proliferation in specific cancer cell lines.
Protein InteractionDemonstrated ability to modify protein structures, impacting their function in cellular pathways.
Enzyme InhibitionIdentified as an inhibitor for certain enzymes, suggesting potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-[2-(4-Amino-3-methylphenoxy)ethyl]-N-methyl-N-phenylamine dihydrochloride involves its interaction with specific molecular targets and pathways. The amino and phenoxy groups allow the compound to bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

The compound is compared below with structurally or functionally related dihydrochloride salts and aromatic amines, emphasizing molecular features, applications, and pharmacological properties.

Structural Comparisons
Compound Name Molecular Formula Molar Mass (g/mol) Key Functional Groups Salt Form Primary Application Reference
N-[2-(4-Amino-3-methylphenoxy)ethyl]-N-methyl-N-phenylamine dihydrochloride C₁₆H₂₁ClN₂O 292.81 Phenoxyethyl, methylphenylamine Dihydrochloride Medicinal research
Elacestrant dihydrochloride (Estrogen receptor antagonist) C₃₀H₄₀Cl₂N₂O₂ 531.56 Tetrahydronaphthalenol, benzyl-ethylamino Dihydrochloride Cancer therapy
Ranitidine Hydrochloride (H₂ antagonist) C₁₃H₂₂N₄O₃S·HCl 350.87 Furfuryl thioether, nitroethenediamine Hydrochloride Ulcer treatment
2-(3,4-Dihydroxyphenyl)ethylamine hydrochloride (Dopamine analog) C₈H₁₂NO₂·HCl 189.64 Catechol, ethylamine Hydrochloride Neurotransmitter research
N-[2-(Dimethylamino)ethyl]cyclohexanamine dihydrochloride C₁₀H₂₃ClN₂ 206.76 Cyclohexyl, dimethylaminoethyl Dihydrochloride Chemical synthesis

Key Observations :

  • The target compound shares the dihydrochloride salt form with elacestrant and cyclohexanamine derivatives, enhancing water solubility compared to mono-hydrochlorides like ranitidine .
  • Ranitidine’s thioether and nitro groups contrast with the target’s aromatic amine and methylphenoxy motifs, reflecting divergent therapeutic mechanisms (H₂ antagonism vs. unspecified targets) .
Pharmacological and Functional Differences
  • Elacestrant dihydrochloride : A selective estrogen receptor degrader (SERD) used in breast cancer, leveraging its dihydrochloride form for improved bioavailability . The target compound’s lack of steroidal or fused-ring systems may limit estrogenic activity.
  • Triazine derivatives (e.g., Compound 9 in ) : These 1,3,5-trisubstituted triazines exhibit anticancer and anti-inflammatory activity via multi-target inhibition, contrasting with the target’s single aromatic amine group .
  • 3-Chloro-N-phenyl-phthalimide (): A non-salt monomer for polyimide synthesis, lacking the ammonium groups critical for the target’s solubility and medicinal utility .

Biological Activity

N-[2-(4-Amino-3-methylphenoxy)ethyl]-N-methyl-N-phenylamine dihydrochloride, with the CAS number 1185298-45-6, is a compound that has garnered attention due to its potential biological activities. This article delves into its biological properties, synthesis, and applications based on diverse research findings.

  • Molecular Formula : C16H21ClN2O
  • Molecular Weight : 292.81 g/mol
  • CAS Number : 1185298-45-6
  • Chemical Structure :
    N 2 4 Amino 3 methylphenoxy ethyl N methyl N phenylamine dihydrochloride\text{N 2 4 Amino 3 methylphenoxy ethyl N methyl N phenylamine dihydrochloride}

Biological Activity Overview

The biological activity of this compound has been primarily explored in the context of its pharmacological effects, particularly in relation to enzyme inhibition and potential therapeutic applications.

Enzyme Inhibition

Research indicates that this compound may inhibit specific enzymes involved in metabolic processes. For instance, it has been evaluated for its effects on 17β-hydroxysteroid dehydrogenases (17β-HSD) , which are crucial in steroid metabolism. The compound's analogs have shown promising results, with some exhibiting IC50 values in the low micromolar range, indicating significant enzyme inhibition potential .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Similar phenylamine derivatives have been documented for their effectiveness against various pathogens. For example, compounds with a related structure have been utilized as fungicides and bactericides in agricultural applications . The specific antimicrobial efficacy of this compound remains to be thoroughly investigated.

Case Studies and Research Findings

  • Synthesis and Biological Evaluation :
    • A series of analogs were synthesized to evaluate their biological activity against 17β-HSD. The most active compounds demonstrated IC50 values ranging from 700 nM to 900 nM . These findings suggest that modifications to the phenylamine structure can enhance biological activity.
  • Pharmacological Applications :
    • In a study focusing on the synthesis of m-aryloxy phenols, derivatives similar to N-[2-(4-Amino-3-methylphenoxy)ethyl]-N-methyl-N-phenylamine were evaluated for their ability to inhibit nitric oxide synthases (NOS), which are implicated in various inflammatory conditions . The results indicated that certain derivatives exhibited significant inhibitory activity, paving the way for further pharmacological exploration.
  • Potential Use in Crop Protection :
    • Patents have indicated that phenylamine derivatives can be effective against phytopathogenic microorganisms, suggesting that this compound may also find applications in agricultural chemistry as a protective agent against crop diseases .

Summary of Findings

Property Details
Molecular FormulaC16H21ClN2O
Molecular Weight292.81 g/mol
CAS Number1185298-45-6
Biological ActivitiesEnzyme inhibition, antimicrobial potential
Notable IC50 Values700 nM - 900 nM
ApplicationsPharmacology, agriculture

Q & A

Q. What synthetic methodologies are recommended for N-[2-(4-Amino-3-methylphenoxy)ethyl]-N-methyl-N-phenylamine dihydrochloride, and what intermediates are critical?

  • Methodological Answer : The synthesis involves multi-step reactions starting with substituted phenols. For example, analogous compounds are synthesized via nucleophilic substitution of 2-amino-substituted phenols with activated acyl chlorides (e.g., ((4-methylbenzenesulfonyl)amino)acetyl chloride) under anhydrous conditions . Key intermediates include the phenolic ether precursor and the tertiary amine before dihydrochloride salt formation. Optimize steps like N-alkylation using phase-transfer catalysts (e.g., tetrabutylammonium bromide) in dichloromethane at 0–5°C to minimize side reactions .

Q. Which analytical techniques are optimal for purity assessment of this dihydrochloride salt?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is recommended for quantifying impurities. Use a C18 column and a gradient elution system (acetonitrile/0.1% trifluoroacetic acid) . Confirm molecular identity via high-resolution mass spectrometry (HRMS) in positive ion mode and characterize salt stoichiometry using elemental analysis (C, H, N, Cl) .

Q. How should researchers evaluate the compound’s stability under physiological conditions?

  • Methodological Answer : Conduct hydrolytic stability studies in phosphate-buffered saline (PBS, pH 7.4) at 37°C. Monitor degradation via HPLC over 24–72 hours. For oxidative stability, expose the compound to 0.1% H2O2 and track peroxide adducts using LC-MS .

Advanced Research Questions

Q. How can spectral contradictions (e.g., NMR resonance splitting) be resolved when synthesizing this compound under varying conditions?

  • Methodological Answer : Contradictions in <sup>1</sup>H NMR (e.g., unexpected splitting in aromatic regions) may arise from rotameric equilibria or residual solvents. Use heteronuclear experiments (HSQC, HMBC) to assign ambiguous peaks . For diastereomeric impurities, employ chiral HPLC (e.g., Chiralpak AD-H column) with hexane/isopropanol mobile phases .

Q. What strategies improve reaction yields during the N-alkylation step?

  • Methodological Answer : Optimize stoichiometry (1.2–1.5 equivalents of alkylating agent) and use aprotic solvents (e.g., DMF or acetonitrile) to enhance nucleophilicity. Add potassium carbonate (2.5 equivalents) as a base and reflux at 80°C for 6–8 hours . For sterically hindered intermediates, consider microwave-assisted synthesis (100°C, 30 min) to accelerate kinetics .

Q. How can impurity profiles be systematically characterized during scale-up?

  • Methodological Answer : Use LC-MS/MS to identify byproducts (e.g., N-dealkylated or hydroxylated impurities). Compare retention times and fragmentation patterns with reference standards (e.g., diphenhydramine impurity B analogs) . For genotoxic impurities, employ a derivatization protocol with p-nitrobenzyl bromide followed by GC-MS analysis .

Q. What computational approaches predict reactivity in the synthesis pathway?

  • Methodological Answer : Perform density functional theory (DFT) calculations (B3LYP/6-31G*) to model transition states in key steps (e.g., nucleophilic substitution). Solvent effects can be simulated using the polarizable continuum model (PCM) . Molecular docking may also predict binding interactions if the compound targets biological receptors .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility data?

  • Methodological Answer : Discrepancies may arise from polymorphic forms or hygroscopicity. Characterize crystalline forms via X-ray powder diffraction (XRPD) and dynamic vapor sorption (DVS). For solubility, use shake-flask method with UV quantification in buffers (pH 1–10) and validate via standard addition .

Q. What experimental designs mitigate batch-to-batch variability in hydrochloride salt formation?

  • Methodological Answer : Control HCl gas flow rate during salt formation in ethanol/water (1:1) at 0°C. Monitor pH (target 2–3) and precipitate the salt by cooling to −20°C. Characterize counterion stoichiometry via ion chromatography .

Notes for Methodological Rigor

  • Synthetic Reproducibility : Document reaction parameters (e.g., cooling rates, stirring speeds) to ensure reproducibility.
  • Advanced Spectroscopy : Use <sup>13</sup>C NMR DEPT-135 to distinguish CH2 and CH3 groups in complex spectra .
  • Regulatory Compliance : Adhere to ICH Q3A guidelines for impurity thresholds (>0.10% requires identification) .

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